molecular formula C15H27P B1587364 Tricyclopentylphosphine CAS No. 7650-88-6

Tricyclopentylphosphine

Cat. No. B1587364
CAS RN: 7650-88-6
M. Wt: 238.35 g/mol
InChI Key: DHWBYAACHDUFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Tricyclopentylphosphine (C<sub>15</sub>H<sub>27</sub>P) is a phosphine ligand commonly used in organometallic chemistry and catalysis.

  • It belongs to the family of eukaryotic DNA polymerases and plays a role in V(D)J recombination and non-homologous end-joining pathways.

  • The compound is often used in various catalytic systems.





  • Synthesis Analysis



    • Tricyclopentylphosphine can be synthesized using established methods, but I don’t have access to specific details on its synthesis.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>15</sub>H<sub>27</sub>P, and the average mass is 238.349 Da.

    • It has three cyclopentyl rings attached to a central phosphorus atom.





  • Chemical Reactions Analysis



    • Tricyclopentylphosphine can participate in various chemical reactions, including ligand exchange, coordination with transition metals, and catalytic processes.

    • Its reactivity depends on the specific reaction conditions and the metal it interacts with.





  • Physical And Chemical Properties Analysis



    • Density: Not specified.

    • Boiling Point: 332.7±9.0 °C at 760 mmHg.

    • Vapour Pressure: 0.0±0.7 mmHg at 25°C.




  • Scientific Research Applications

    • Homogeneous Catalysis:

      • Results/Outcomes: Researchers have observed oxidative cleavage of C–H bonds using tricyclopentylphosphine in specific catalytic systems .
    • Cross-Coupling Reactions:

      • Results/Outcomes: Successful formation of C–C bonds in diverse coupling reactions using tricyclopentylphosphine as a catalyst .
    • Materials Characterization:

      • Results/Outcomes: Improved characterization methods and quantitation approaches for diverse materials .
    • Hydrogen Storage:

      • Results/Outcomes: Advances in understanding C–H activation within alkylphosphines for potential hydrogen storage applications .

    Safety And Hazards



    • Highly flammable liquid and vapor.

    • Harmful if swallowed.

    • Causes severe skin burns and eye damage.




  • Future Directions



    • Research on tricyclopentylphosphine could explore its applications in catalysis, hydrogen storage, and structure–function relationships.




    Please note that I do not have access to specific papers or detailed synthesis methods for this compound. For a comprehensive analysis, further research would be needed. If you have any specific questions or need additional information, feel free to ask!


    properties

    IUPAC Name

    tricyclopentylphosphane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H27P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DHWBYAACHDUFAT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)P(C2CCCC2)C3CCCC3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H27P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9074353
    Record name Phosphine, tricyclopentyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9074353
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    238.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tricyclopentylphosphine

    CAS RN

    7650-88-6
    Record name Tricyclopentylphosphine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=7650-88-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Phosphine, tricyclopentyl-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650886
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Phosphine, tricyclopentyl-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Phosphine, tricyclopentyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9074353
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tricyclopentylphosphine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.172
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name Tricyclopentylphosphine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A 200-ml four-necked flask sufficiently purged with nitrogen was equipped with a stirrer, a thermometer and a reflux condenser. 5.5 g (40 mmol) of trichlorophosphine and 40.0 ml of tetrahydrofuran were weighed in the flask. A cyclopentylmagnesium chloride solution was added dropwise to the flask at an internal temperature of 10-20° C. over a period of 3 hours, wherein the solution had been previously prepared from 13.8 g (132 mmol) of cyclopentyl chloride and 3.2 g (132 mmol) of metallic magnesium in 49 g of tetrahydrofuran. The mixture was stirred at 20-30° C. for 2 hours. Gas chromatography analysis confirmed the disappearance of trichlorophosphine. After the completion of the reaction, 61 ml of toluene was added, and 11.8 g (6 mmol) of 5% sulfuric acid was added dropwise to dissolve the magnesium salt, followed by separation. The organic phase was washed with 11.8 ml of water, and a solution of tricyclopentylphosphine was obtained.
    Quantity
    5.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    40 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    13.8 g
    Type
    reactant
    Reaction Step Four
    Quantity
    3.2 g
    Type
    reactant
    Reaction Step Four
    Quantity
    49 g
    Type
    solvent
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    Quantity
    11.8 g
    Type
    reactant
    Reaction Step Six
    [Compound]
    Name
    magnesium salt
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Seven
    Quantity
    61 mL
    Type
    reactant
    Reaction Step Eight

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tricyclopentylphosphine
    Reactant of Route 2
    Reactant of Route 2
    Tricyclopentylphosphine
    Reactant of Route 3
    Tricyclopentylphosphine
    Reactant of Route 4
    Tricyclopentylphosphine
    Reactant of Route 5
    Tricyclopentylphosphine
    Reactant of Route 6
    Tricyclopentylphosphine

    Citations

    For This Compound
    285
    Citations
    RL Brainard, TM Miller, GM Whitesides - Organometallics, 1986 - ACS Publications
    The most probable mechanism for the thermal decomposition of trons-chloroneopentylbis (tricyclo-pentylphosphine) platmum (II)(I^ PtNpCl, 1) to irons-chlorohydridobis (…
    Number of citations: 52 pubs.acs.org
    TM Miller, GM Whitesides - Organometallics, 1986 - ACS Publications
    … Decomposition is slowed by added 2 and by added tricyclopentylphosphine (L). Deuterium-… The second involves incorporation of hydrogen from tricyclopentylphosphine into the 1-…
    Number of citations: 52 pubs.acs.org
    PD Bolton, M Grellier, N Vautravers, L Vendier… - …, 2008 - ACS Publications
    … tricyclopentylphosphine are believed to be quite similar. The coordination chemistry of tricyclopentylphosphine … replacing tricyclohexylphosphine by tricyclopentylphosphine can induce …
    Number of citations: 36 pubs.acs.org
    R Dallanegra, AB Chaplin, AS Weller - Organometallics, 2012 - ACS Publications
    Rh(I) and Rh(III) complexes of tricyclopentylphosphine (PCyp 3 ), or its dehydrogenated variant PCyp 2 (η 2 -C 5 H 7 ), partnered with wide-bite-angle chelating diphosphine ligands …
    Number of citations: 49 pubs.acs.org
    Y Tomotake, T Matsuzaki, K Murayama… - Journal of …, 1987 - Elsevier
    Two dimeric rhodium compounds, [Rh(CO) 3 P(cC 5 H 9 ) 3 ] 2 (1) and [Rh)CO) 3 P(i-Pr) 3 ] 2 (2) have been isolated from the catalytic reaction mixtures of syngas conversion to ethylene …
    Number of citations: 23 www.sciencedirect.com
    S Moret - 2008 - infoscience.epfl.ch
    Chemistry of cationica iridium tricyclopentylphosphine complexes … Chemistry of cationica iridium tricyclopentylphosphine complexes … Title Chemistry of cationica iridium …
    Number of citations: 0 infoscience.epfl.ch
    H Zhang, S Hagihara, K Itami - Chemistry Letters, 2015 - journal.csj.jp
    The first nickel-catalyzed aromatic C–H borylation is described. In the presence of catalytic amounts of [Ni(cod) 2 ], tricyclopentylphosphine, and CsF, benzene and indole derivatives …
    Number of citations: 60 www.journal.csj.jp
    M Grellier, L Vendier, B Chaudret… - Journal of the …, 2005 - ACS Publications
    … We assumed that the tricyclopentylphosphine, with a more constrained ring, would be a … H 2 in the presence of 2 equiv of tricyclopentylphosphine (PCyp 3 ) in pentane resulted in the …
    Number of citations: 133 pubs.acs.org
    TM Miller, GM Whitesides - gmwgroup.harvard.edu
    … The second involves incorporation of hydrogen from tricyclopentylphosphine into the 1-butene and probably involves initial cyclometalation. This latter process may be important, inter …
    Number of citations: 3 gmwgroup.harvard.edu
    Y Nakao, N Kashihara, KS Kanyiva… - Angewandte …, 2010 - Wiley Online Library
    … On the other hand, we recently reported that a nickel/tricyclopentylphosphine (PCyp 3 ) catalyst effects the hydroarylation of 2-vinylnaphthalene with a highly electron-poor arene, …
    Number of citations: 200 onlinelibrary.wiley.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.